tert-Butyl 3-(thiazol-2-yloxy)pyrrolidine-1-carboxylate
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of commercially available materials and simple reagents . For instance, “tert-Butyl 2-[(phenylthio)-carbonyl]pyrrolidine-1-carboxylate” was synthesized using iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method .Scientific Research Applications
Enantioselective Synthesis
A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines was achieved through a nitrile anion cyclization strategy. This method, which includes a five-step chromatography-free synthesis, achieves high yields and enantiomeric excess, demonstrating the compound's utility in synthesizing chiral pyrrolidine derivatives (Chung et al., 2005).
C-2 Arylation for Thiopeptide Antibiotics
The compound has been used in the C-2 arylation of tert-butyl 4-thiazolecarboxylate. This process is essential for preparing 2-pyridynyl-4-thiazolecarboxylates, which are significant components in the heterocyclic core of thiopeptides antibiotics (Martin et al., 2008).
Metabolic Studies
It's involved in the study of the metabolism of specific compounds in liver microsomes. This includes investigations into the enzymatic and non-enzymatic pathways of metabolism (Yoo et al., 2008).
Anionic Cascade Recyclization
The compound is used in anionic cascade recyclization of specific organic compounds, showcasing its utility in complex organic synthesis processes (Ivanov, 2020).
Palladium-Catalyzed Coupling Reactions
It has been used in palladium-catalyzed coupling reactions to produce a series of derivatives, demonstrating its utility in creating diverse chemical structures (Wustrow & Wise, 1991).
Properties
IUPAC Name |
tert-butyl 3-(1,3-thiazol-2-yloxy)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-12(2,3)17-11(15)14-6-4-9(8-14)16-10-13-5-7-18-10/h5,7,9H,4,6,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIHHWLEJILQRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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